molecular formula C23H23N5O2S B2747622 2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 1286878-76-9

2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2747622
CAS RN: 1286878-76-9
M. Wt: 433.53
InChI Key: FALKFPYEHHJGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Insecticidal Applications : Compounds with a pyrazolo[3,4-d]pyrimidin backbone have been synthesized and evaluated for their biological activities. For instance, studies have shown that pyrimidine linked pyrazole heterocyclics exhibit notable antimicrobial and insecticidal activities. This suggests potential applications in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).

  • Anticancer Activity : Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and shown to possess anticancer activity. This indicates their potential use in cancer research, especially in the development of new therapeutic agents targeting specific cancer cell lines. For example, certain derivatives have demonstrated significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Radioligand Development for PET Imaging

  • Neurological Applications : Pyrazolo[1,5-a]pyrimidineacetamides, a closely related group, have been explored for their utility in positron emission tomography (PET) imaging, particularly targeting the translocator protein (18 kDa). This application is crucial in studying neurological disorders and inflammation (Dollé et al., 2008). The development of selective radioligands like [18F]PBR111 facilitates advanced imaging techniques to monitor disease progression and response to treatment.

Synthesis and Chemical Transformations

  • Chemical Synthesis : The chemical versatility of pyrazolo[3,4-d]pyrimidin derivatives is highlighted in their synthesis and subsequent transformations into various heterocyclic structures. These compounds serve as key intermediates in synthesizing a wide range of heterocycles, showcasing their significance in medicinal chemistry and drug design processes. Their ability to undergo various chemical reactions makes them valuable tools for developing new pharmaceuticals and exploring biological mechanisms (Bondock et al., 2008).

properties

IUPAC Name

2-(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-15-8-7-9-16(2)20(15)26-19(29)14-31-23-25-18-12-24-27(3)21(18)22(30)28(23)13-17-10-5-4-6-11-17/h4-12H,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALKFPYEHHJGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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